![molecular formula C34H26CuN4O2S2 B15213405 Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]-](/img/structure/B15213405.png)
Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- is a coordination compound featuring copper as the central metal ion
Vorbereitungsmethoden
The synthesis of Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- typically involves the reaction of copper salts with ligands containing thiazole and phenol groups. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial production methods may involve bulk synthesis techniques, ensuring the compound’s purity and consistency for large-scale applications .
Analyse Chemischer Reaktionen
Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other functional groups.
Common reagents and conditions used in these reactions include mild to moderate temperatures and solvents like ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including coupling and polymerization reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and nanotechnology
Wirkmechanismus
The mechanism of action of Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s thiazole and phenol groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- can be compared with other similar compounds, such as:
Copper(II) [(4-methylphenyl)sulfonyl]-1H-imino-(2-phenyl-2-oxazoline): This compound also features copper as the central metal ion but has different ligands, leading to distinct properties and applications.
Copper(II) bis(2,4-pentanedionate): Another copper coordination compound with different ligands, used in various catalytic and material science applications.
The uniqueness of Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]- lies in its specific ligand structure, which imparts unique chemical and biological properties .
Eigenschaften
Molekularformel |
C34H26CuN4O2S2 |
|---|---|
Molekulargewicht |
650.3 g/mol |
IUPAC-Name |
copper;2-[(E)-[4-(4-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]phenolate |
InChI |
InChI=1S/2C17H14N2OS.Cu/c2*1-12-6-8-13(9-7-12)15-11-21-17(19-15)18-10-14-4-2-3-5-16(14)20;/h2*2-11,20H,1H3;/q;;+2/p-2/b2*18-10+; |
InChI-Schlüssel |
LNLMMUIGSSAAQO-BWZRFINISA-L |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=CC=CC=C3[O-].CC1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=CC=CC=C3[O-].[Cu+2] |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=CC=CC=C3[O-].CC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=CC=CC=C3[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


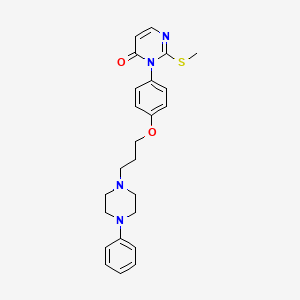
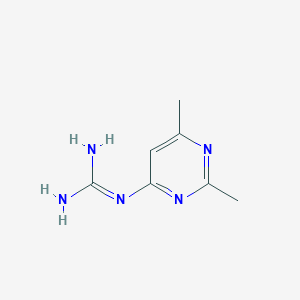
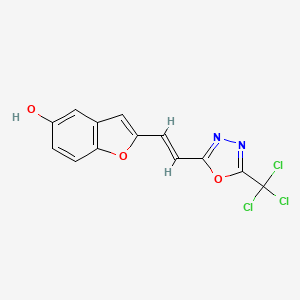
![Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-](/img/structure/B15213386.png)
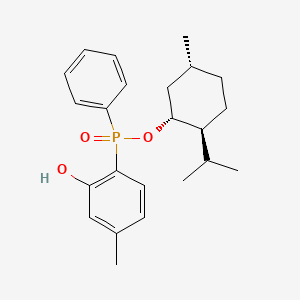
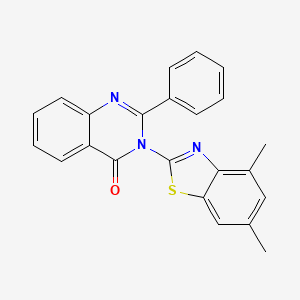
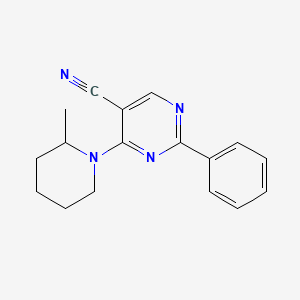
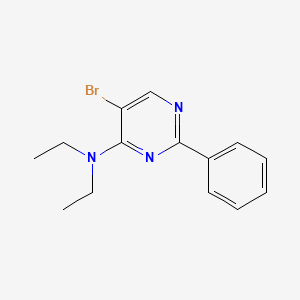
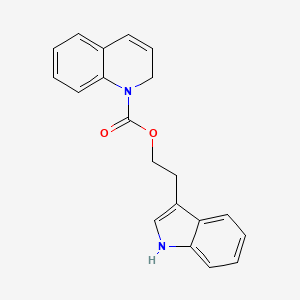
![4-Bromo-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B15213416.png)
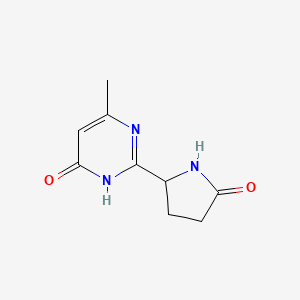
![ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-(pyrazin-2-ylmethyl)amino]benzoate](/img/structure/B15213424.png)
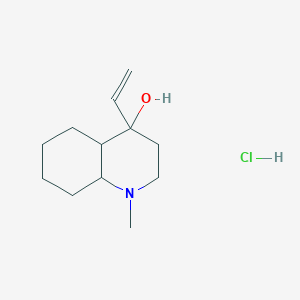
![4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride](/img/structure/B15213429.png)
